ONO-4578 -

ONO-4578

Catalog Number: EVT-277489
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ONO-4578, also known as BMS 986310, is an orally bioavailable antagonist of the prostaglandin E2 receptor subtype 4 (PTGER4; EP4), with potential analgesic, immunomodulating and antineoplastic activities. Upon administration, the EP4 antagonist ONO-4578 selectively targets and binds to EP4, inhibiting the binding of the immunosuppressive prostaglandin E2 (PGE2) to EP4. This prevents the activation of EP4 and inhibits PGE2-EP4-mediated signaling, thereby inhibiting proliferation of tumor cells in which the PGE2-EP4 signaling pathway is over-activated.
Source and Classification

ONO-4578 was developed by Ono Pharmaceutical Co., Ltd., a company known for its extensive research in prostaglandin-related therapies. This compound falls under the category of small-molecule agents specifically designed to modulate immune responses, making it relevant in oncology and immunology.

Synthesis Analysis

Methods and Technical Details

The synthesis of ONO-4578 involves several key steps that utilize advanced organic chemistry techniques. The process begins with the preparation of indole derivatives, which serve as the core structure for the compound.

  1. Indole Derivatives Formation: The initial step involves creating various indole-2-carboxylic acids through a series of reactions, including methylation and hydrolysis under basic conditions.
  2. Coupling Reactions: These intermediates are then coupled with specific amines using coupling agents like HATU (1-Hydroxy-7-azabenzotriazole) and DIPEA (N,N-Diisopropylethylamine) to form the desired carboxamide derivatives.
  3. Purification: The final products are purified through crystallization or chromatography to ensure high purity levels necessary for biological testing .

The synthesis route is characterized by moderate yields (55-95%) at various stages, highlighting the efficiency of the employed methodologies.

Molecular Structure Analysis

Structure and Data

The molecular structure of ONO-4578 features an indole ring system substituted with a carboxamide group, which is crucial for its interaction with the EP4 receptor. The compound is designed to optimize binding affinity and selectivity.

  • Molecular formula: C18H18F3N3O2
  • Molecular weight: 367.35 g/mol
  • Key functional groups: Indole, carboxamide, trifluoromethyl substituent

The presence of the trifluoromethyl group enhances lipophilicity and potentially improves receptor binding characteristics .

Chemical Reactions Analysis

Reactions and Technical Details

ONO-4578 undergoes specific chemical reactions primarily related to its interaction with biological targets:

  1. Binding Affinity Studies: The compound exhibits potent antagonistic activity against the EP4 receptor, as demonstrated in functional assays measuring cAMP formation in human cells.
  2. Metabolic Stability: Investigations into the metabolic pathways reveal that ONO-4578 is stable under physiological conditions, which is critical for its therapeutic application.
  3. Combination Therapy: In clinical studies, ONO-4578 has been evaluated in combination with nivolumab, an anti-PD-1 antibody, showing promising results in enhancing antitumor efficacy .
Mechanism of Action

Process and Data

The mechanism of action for ONO-4578 involves blocking the EP4 receptor, which is known to mediate immunosuppressive effects via prostaglandin E2 signaling. By inhibiting this pathway:

  1. Enhanced T-cell Activation: The blockade leads to increased activation of CD8+ T cells and other immune effector cells.
  2. Reduction of Tumor Growth: Preclinical models indicate that antagonism of EP4 can decrease tumor size by reversing immune suppression within the tumor microenvironment .
  3. Pharmacodynamics: Studies show that effective doses as low as 2 mg can achieve significant pharmacodynamic effects, indicating a favorable therapeutic window for clinical use .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of ONO-4578 include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in water.

Chemical properties include:

  • Stability: Chemically stable under standard laboratory conditions.
  • Reactivity: Exhibits reactivity typical of amide compounds but is designed to minimize unwanted side reactions during therapeutic application .
Applications

Scientific Uses

ONO-4578 has significant potential applications in cancer therapy:

  1. Cancer Immunotherapy: As an EP4 antagonist, it is being explored for use in combination therapies aimed at enhancing immune responses against solid tumors.
  2. Clinical Trials: Ongoing clinical trials are assessing its efficacy and safety profile in patients with advanced or metastatic cancers, particularly when used alongside established immunotherapies like nivolumab .
  3. Research Tool: It serves as a valuable tool for studying the role of prostaglandin E2 signaling in cancer biology and immune modulation.
Introduction to EP4 Receptor Antagonism in Oncology

Role of Prostaglandin E2 (PGE2)-EP4 Axis in Tumor Immunosuppression

The tumor microenvironment (TME) exploits the prostaglandin E2 (PGE2)-EP4 axis as a key immunosuppressive pathway. Cyclooxygenase-2 (COX-2) overexpression in malignancies elevates PGE2 production, which binds to the G-protein-coupled EP4 receptor. This binding triggers cAMP-dependent signaling cascades (e.g., PI3K/AKT, ERK), fostering tumor proliferation, invasion, and metastasis [8]. Critically, PGE2-EP4 interactions induce profound immunosuppression by:

  • Suppressing Dendritic Cell (DC) Recruitment: PGE2 impairs natural killer (NK) cell viability and chemokine production (XCL1/CCL5), disrupting NK-DC crosstalk essential for conventional DC1 (cDC1) recruitment. cDC1 deficiency impedes tumor antigen presentation to CD8+ T cells [2].
  • Inhibiting T-cell Infiltration: EP4 activation reduces CXCL9/10 chemokine secretion by DCs, limiting effector CD8+ T-cell trafficking into tumors. This establishes "non-T-cell-inflamed" TMEs resistant to immunotherapy [2] [8].
  • Activating Immunosuppressive Cells: EP4 signaling expands myeloid-derived suppressor cells (MDSCs), M2 macrophages, and regulatory T cells (Tregs), which secrete IL-10/TGF-β to dampen cytotoxic T-cell activity [2] [8].

Table 1: Immunosuppressive Mechanisms of the PGE2-EP4 Axis in Cancer

Target Cell/ProcessEffect of PGE2-EP4 SignalingFunctional Consequence
NK CellsInhibits IFNγ/TNFα production and chemokine releaseDisrupts NK-DC crosstalk, reducing cDC1 recruitment
cDC1 CellsDownregulates chemokine receptor expressionImpairs antigen presentation and T-cell priming
Effector CD8+ T CellsSuppresses CXCL9/10-driven chemotaxisLimits T-cell infiltration into tumors
MDSCs/TregsActivates IL-23/IL-10 secretionPromotes T-cell anergy and differentiation of immunosuppressive cells

Rationale for Targeting EP4 in Cancer Immunotherapy

EP4 antagonism reverses immunosuppression through multimodal mechanisms, positioning it as a compelling strategy:

  • Restoring Antitumor Immunity: Preclinical studies show EP4 blockade reactivates NK cell function, restoring IFNγ production and cDC1-dependent T-cell priming [2] [6]. In CT26 colon cancer models, EP4 antagonists increased intratumoral CD8+ T-cell density by 3–5 fold via CXCL9/10 upregulation [2] [6].
  • Synergy with Checkpoint Inhibitors: EP4 antagonists counteract resistance mechanisms to PD-1 blockade. In murine models, combining ONO-4578 with anti-PD-1 antibodies amplified complete response rates by 40–60% compared to monotherapy, attributed to enhanced T-cell infiltration and suppression of Treg activity [1] [5].
  • Overcoming Chemoresistance: EP4 drives cancer stem cell (CSC) phenotypes and treatment resistance. EP4 antagonists (e.g., RQ-15986) deplete CSCs in breast and colon cancer models and reverse platinum resistance by downregulating CSC markers like ALDH1 [8].

Historical Development of EP4 Antagonists and ONO-4578’s Emergence

EP4 antagonist development has evolved through two generations:

  • First-Generation Antagonists: Featured sulfonylurea/acylsulfonamide motifs (e.g., grapiprant). Poor pharmacokinetics (PK) and blood-brain barrier permeability limited clinical utility [6].
  • Second-Generation Antagonists: Replaced acidic groups with non-acidic bioisosteres to enhance PK. E7046 demonstrated preclinical efficacy in CT26 models but had suboptimal potency (IC₅₀ = 13.5 nM) [6].

ONO-4578 (BMS-986310), discovered by Ono Pharmaceutical, is a highly selective second-generation indole-2-carboxamide derivative. Key milestones include:

  • Preclinical Optimization: ONO-4578’s indole core enables hydrogen bonding with EP4 residues (Thr168, Arg316), achieving an IC₅₀ of 4.3 nM in cAMP assays—3-fold superior to E7046 [6].
  • Mechanistic Differentiation: It uniquely disrupts PGE2-mediated immunosuppression by inhibiting IL-23 production from tumor-associated myeloid cells, thereby blocking Th17 expansion [4] [7].
  • Clinical Translation: A first-in-human study (NCT03155061) validated target engagement at doses ≥2 mg, establishing 40 mg daily + nivolumab as the recommended phase 2 dose [1] [5].

Table 2: Evolution of Key EP4 Antagonists in Oncology

CompoundStructural ClassKey PropertiesClinical Status
GrapiprantAcylsulfonamideFirst FDA-approved (veterinary use); poor PKPhase III (pain)
E7046Thiophen-3-carboximideIC₅₀: 13.5 nM; showed efficacy in CT26 modelsPhase I (terminated)
ONO-4578Indole-2-carboxamideIC₅₀: 4.3 nM; restores NK/DC functionPhase II active
LY3127760Quinoline derivativeModulates cAMP; tested in renal cancerPhase I (completed)

Current Clinical Indications and Trials

ONO-4578 is under investigation in multiple solid tumors:

  • Metastatic Colorectal Cancer (CRC): A phase 1 trial (NCT03155061) reported a partial response in small-cell lung cancer and stable disease in 6/21 patients receiving combination therapy [1] [5].
  • Locally Advanced Rectal Cancer (LARC): Phase 2 neoadjuvant data (ONO-4578-03) showed 32.3% pathologic complete response (pCR) and 71.0% major pathological response (MPR) rates when combined with nivolumab after chemoradiation [9].
  • Gastroesophageal Cancers: Global phase 2 trials are active in HER2-negative gastric/gastroesophageal junction cancers [10].

Table 3: Active Clinical Trials of ONO-4578 (2025)

IndicationPhaseRegimenPrimary EndpointIdentifier/Status
Advanced MSS Colorectal CancerIIONO-4578 + Nivolumab ± ChemoObjective Response RateActive (NCT05580562)
Locally Advanced Rectal CancerIIONO-4578 + Nivo post-ChemoRTpCR Rate32.3% pCR [9]
HER2– Gastric/GEJ CancerIIONO-4578 + Nivo + ChemoProgression-Free SurvivalActive in US/Japan [10]

Complete List of Compound Names:

  • ONO-4578
  • BMS-986310
  • BMS986310
  • ONO 4578
  • ONO4578

Properties

Product Name

ONO-4578

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

ONO-4578; ONO 4578; ONO4578; BMS 986310; BMS986310; BMS-986310;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.